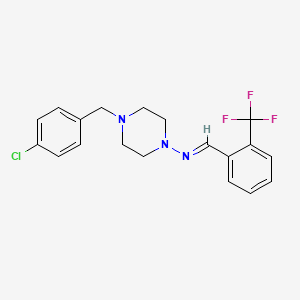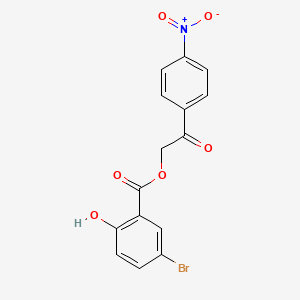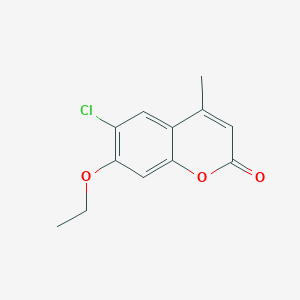![molecular formula C25H24INO4S2 B11661953 (5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661953.png)
(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring and subsequent functionalization. Typical synthetic routes may include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone.
Functionalization: Introduction of the iodo, methoxy, and phenoxy groups can be accomplished through various substitution reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring the purity and yield of the compound. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The double bonds and the thioxo group can be reduced under appropriate conditions.
Substitution: The iodo and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinone derivatives have been studied for their ability to modulate various biological pathways, making them candidates for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds may include other thiazolidinone derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to other thiazolidinone derivatives.
特性
分子式 |
C25H24INO4S2 |
|---|---|
分子量 |
593.5 g/mol |
IUPAC名 |
(5Z)-5-[[3-iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24INO4S2/c1-4-8-18-9-6-7-10-20(18)30-12-13-31-23-19(26)14-17(15-21(23)29-3)16-22-24(28)27(11-5-2)25(32)33-22/h4-7,9-10,14-16H,1-2,8,11-13H2,3H3/b22-16- |
InChIキー |
UUVBGQMBPQALTG-JWGURIENSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)I)OCCOC3=CC=CC=C3CC=C |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)I)OCCOC3=CC=CC=C3CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)

![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11661887.png)


![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11661899.png)

![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
![2-chloro-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661927.png)
![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
![2,4-dichloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11661952.png)
